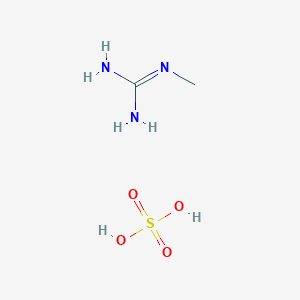Methyl guanidine sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biological Studies
Due to its guanidine group, 1-Methylguanidine sulfate might hold potential for interacting with biological processes. Guanidine is a basic functional group found in various biomolecules, including creatine and arginine. Researchers might use 1-Methylguanidine sulfate to study these interactions and their potential effects on cellular function ().
Chemical Synthesis
1-Methylguanidine sulfate might serve as a precursor or intermediate in the synthesis of other guanidine-containing molecules. Guanidines are involved in various biological processes, and researchers might utilize 1-Methylguanidine sulfate as a starting material for creating more complex molecules of interest ().
Methyl guanidine sulfate is a chemical compound with the formula C₂H₉N₃O₄S. It is a derivative of guanidine, which is a nitrogen-rich organic compound. Methyl guanidine sulfate is characterized by the presence of a methyl group attached to the guanidine structure, along with a sulfate group. This compound exhibits properties typical of guanidines, including basicity and the ability to form various derivatives through
- Condensation Reactions: It readily reacts with aldehydes, particularly formaldehyde, to form condensation products. The reaction conditions (acidic or alkaline) can influence the nature of the products formed .
- Ammonolysis: Under certain conditions, methyl guanidine sulfate can undergo ammonolysis, leading to the formation of amino groups and other derivatives .
- Substitution Reactions: The methyl group in methyl guanidine sulfate can be substituted by other functional groups through nucleophilic substitution reactions.
Methyl guanidine sulfate has been studied for its biological activities:
- Toxicity: It has been reported to exhibit acute toxicity when ingested or in contact with skin, indicating potential hazards in handling .
- Pharmacological Effects: Some studies suggest that methyl guanidine and its derivatives may have pharmacological applications, particularly in agriculture as intermediates for pesticides and herbicides .
Several methods have been developed for synthesizing methyl guanidine sulfate:
- Ammonolysis of Guanidine Salts: This method involves treating guanidine salts with ammonium hydroxide, leading to the formation of methyl guanidine sulfate as a product .
- Reaction with Methyl Isothiourea: Methyl isothiourea can be reacted with amines under reflux conditions to produce methyl guanidine sulfate in high yields .
- Condensation with Aldehydes: As mentioned earlier, methyl guanidine sulfate can be synthesized through its reaction with aldehydes like formaldehyde under controlled conditions .
Methyl guanidine sulfate has various applications:
- Pharmaceutical Intermediates: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups.
- Research: It is used in biochemical research to study the properties and reactions of guanidine derivatives.
- Agricultural Chemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Studies on the interactions of methyl guanidine sulfate reveal:
- Reactivity with Biological Molecules: Its ability to form adducts with proteins and nucleic acids suggests potential implications in biological systems.
- Toxicological Studies: Research indicates that exposure to this compound may lead to adverse effects, necessitating further investigation into safe handling practices and environmental impact assessments .
Similar Compounds: Comparison
Methyl guanidine sulfate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Guanidine | Simple Guanidine | Lacks methyl and sulfate groups; more basic nature |
| Dimethylguanidine | Dimethylated Guanidine | Two methyl groups; higher lipophilicity |
| Ethylguanidine | Ethylated Guanidine | Ethyl group substitution; different solubility |
| Methylthioguanidine | Thiolated Guanidine | Contains sulfur; different reactivity profile |
Methyl guanidine sulfate is unique due to its specific combination of a methyl group and a sulfate moiety, which influences its reactivity and biological activity compared to these similar compounds.








